[(5-Bromo-2-nitrophenyl)methyl](methyl)amine
Overview
Description
(5-Bromo-2-nitrophenyl)methylamine is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position of a phenyl ring, which is further substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-nitrophenyl)methylamine typically involves the nitration of 5-bromo-2-methylbenzene followed by the introduction of a methylamine group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position. The resulting 5-bromo-2-nitrotoluene is then subjected to a reductive amination reaction with formaldehyde and methylamine to yield (5-Bromo-2-nitrophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-2-nitrophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-nitrophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Coupling Reagents: Palladium catalysts, boronic acids, bases such as potassium carbonate.
Major Products
Reduction: 5-Amino-2-nitrophenylmethylamine.
Substitution: Various substituted phenylmethylamines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
(5-Bromo-2-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Bromo-2-nitrophenyl)methylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and methylamine group contribute to the compound’s ability to form covalent bonds with biological molecules, potentially disrupting their normal function.
Comparison with Similar Compounds
(5-Bromo-2-nitrophenyl)methylamine can be compared with other similar compounds such as:
5-Bromo-2-nitroaniline: Lacks the methylamine group, resulting in different reactivity and applications.
2-Nitrobenzylamine:
5-Bromo-2-nitrotoluene: Precursor in the synthesis of (5-Bromo-2-nitrophenyl)methylamine, with distinct chemical behavior.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKACZNNODICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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